![molecular formula C25H21N3O3S B15012063 4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012063.png)
4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a Schiff base linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the condensation of 2-(benzyloxy)benzaldehyde with 4-aminobenzenesulfonamide in the presence of a suitable catalyst to form the Schiff base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of 4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-({(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-5-(2-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL HYDRATE
- Other Schiff bases with sulfonamide groups
Uniqueness
4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a Schiff base linkage, a sulfonamide group, and multiple aromatic rings. This structure provides a versatile platform for various chemical modifications and interactions, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C25H21N3O3S |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
4-[(2-phenylmethoxyphenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C25H21N3O3S/c29-32(30,28-25-12-6-7-17-26-25)23-15-13-22(14-16-23)27-18-21-10-4-5-11-24(21)31-19-20-8-2-1-3-9-20/h1-18H,19H2,(H,26,28) |
Clé InChI |
ZUAMHLSIDAJCBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


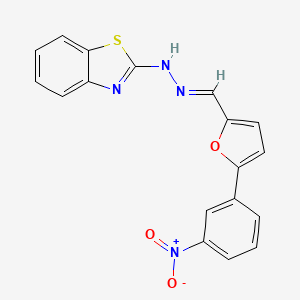
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012019.png)

![5-(2-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15012023.png)
![4-({(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012028.png)
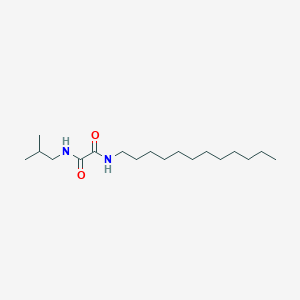
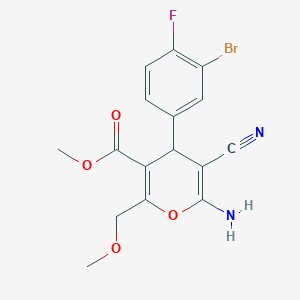
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B15012037.png)
![(2Z)-2-(4-tert-butylbenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15012038.png)
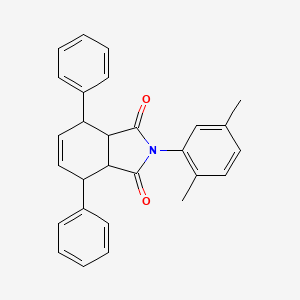
![3-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)propyl acetate](/img/structure/B15012045.png)
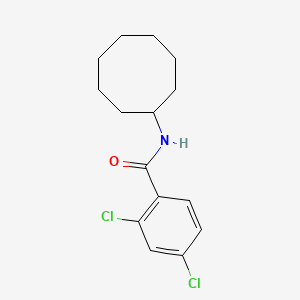
![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide](/img/structure/B15012055.png)
![2-(3,4-dimethylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15012058.png)
